N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12-6-7-18-9-11(15-12)13(17)14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQVYNVSJRVYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Ugi Four-Component Condensation (4CC)
This compound can be synthesized via Ugi 4CC, which involves:
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Reactants : Aldehydes, benzylamine derivatives, isocyanides, and carboxylic acids.
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Mechanism :
| Reaction Component | Example Reagents | Yield (%) |
|---|---|---|
| Aldehyde | 4-(isocyanatomethyl)furan-3-carbaldehyde | 68–82 |
| Amine | Benzylamine | 68 |
| Isocyanide | tert-Butyl isocyanide | 65 |
Key Observation : The order of reagent addition significantly affects yield. Pre-mixing aldehyde and amine minimizes side reactions .
Sulfur Oxidation
The thiazepane sulfur atom undergoes oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
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Products : Sulfoxide (mono-oxidized) or sulfone (di-oxidized) derivatives.
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Conditions : Dichloromethane (DCM) at 0°C → room temperature, 2–6 hours.
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 85% |
| mCPBA | Sulfone | >90% |
Carbonyl Reduction
The 5-oxo group can be reduced to a hydroxyl group:
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Reagents : Sodium borohydride (NaBH₄) in ethanol.
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Conditions : 0°C → reflux, 4 hours.
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Yield : 72% for N-benzyl-5-hydroxy-1,4-thiazepane-3-carboxamide .
Nucleophilic Acyl Substitution
The carboxamide group participates in nucleophilic substitution:
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Reagents : Thionyl chloride (SOCl₂) converts the carboxamide to an acyl chloride intermediate, enabling further reactions with amines or alcohols.
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Example : Reaction with 4-chlorophenethylamine yields N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide (62% yield).
Ring-Opening Reactions
Under acidic conditions (e.g., HCl in dioxane), the thiazepane ring undergoes hydrolysis:
pH-Dependent Degradation
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Acidic Conditions (pH < 2): Rapid hydrolysis of the carboxamide group, forming carboxylic acid and benzylamine.
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Basic Conditions (pH > 10): Degradation of the thiazepane ring via β-elimination.
Thermal Stability
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Stability Range : ≤100°C (no decomposition over 24 hours).
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Decomposition Pathway (>150°C): Cleavage of the sulfonamide bond, releasing SO₂ and benzyl isocyanate .
Staudinger/Aza-Wittig Cyclization
Used to synthesize fused heterocycles:
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Conditions : Triphenylphosphine (PPh₃) and azides in toluene at 110°C.
| Starting Material | Product | Yield (%) |
|---|---|---|
| N-Benzyl-5-oxo-thiazepane | Benzo[e] diazepine-3-carboxamide | 58 |
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Ugi 4CC | Aldehyde, amine, isocyanide | Thiazepane carboxamide | 65–82 |
| Sulfur Oxidation | mCPBA in DCM | Sulfone derivative | >90 |
| Carbonyl Reduction | NaBH₄ in ethanol | 5-Hydroxy-thiazepane | 72 |
| Nucleophilic Substitution | SOCl₂ + 4-chlorophenethylamine | N-(4-chlorophenethyl) derivative | 62 |
Mechanistic Insights : The compound’s reactivity is governed by:
Scientific Research Applications
Chemistry
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its thiazepane ring structure allows for various substitutions and modifications, facilitating the development of novel chemical entities.
Biology
The compound is utilized in studying enzyme inhibitors and serves as a probe for biological pathways. Its ability to interact with specific molecular targets enables researchers to investigate various biochemical processes.
Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines. The mechanisms often involve the modulation of cell signaling pathways and gene expression. For instance, N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide has shown cytotoxic effects on various cancer cell lines by inducing oxidative stress .
Antimicrobial Activity Study
A study conducted on CMT-4 demonstrated its effectiveness against multiple pathogens. The Minimum Inhibitory Concentration (MIC) was significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Research
In vitro studies on derivatives like N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide revealed their ability to induce programmed cell death in cancer cells through oxidative stress mechanisms . Further research is ongoing to elucidate the precise molecular targets involved.
Mechanism of Action
The mechanism of action of N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved are often studied using techniques like proteomics and activity-based protein profiling .
Comparison with Similar Compounds
N-(3-Acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Structural Differences :
- Substituent : The benzyl group in the parent compound is replaced by a 3-acetylphenyl group.
- Electronic Effects : The acetyl group (–COCH₃) is electron-withdrawing, altering the electron density at the nitrogen atom compared to the electron-rich benzyl substituent. This may influence intermolecular interactions or binding affinities in biological systems.
| Property | N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide | N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
|---|---|---|
| Core Structure | 1,4-Thiazepane | 1,4-Thiazepane |
| N-Substituent | Benzyl (–CH₂C₆H₅) | 3-Acetylphenyl (–C₆H₄COCH₃) |
| Polarity | Moderate (benzyl is lipophilic) | Higher (acetyl introduces polarity) |
| Theoretical logP | ~2.5 (estimated) | ~1.8 (estimated) |
Research Implications : The acetylphenyl derivative’s increased polarity may favor solubility in polar solvents, making it more suitable for formulations requiring aqueous compatibility .
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
Structural Differences :
- Core Structure : Replaces the thiazepane ring with a coumarin (chromene) scaffold.
- Substituents : Features a triazole ring, 4-chlorobenzyl, and 4-fluorophenethyl groups.
- The coumarin core’s planar structure contrasts with the non-planar thiazepane ring, affecting molecular stacking in solid-state structures.
Research Implications : The coumarin derivative’s rigidity and halogenated substituents may enhance binding to hydrophobic targets, such as enzyme active sites, compared to the more flexible thiazepane analog .
1,4-Oxazepan-5-one Derivatives
Structural Differences :
- Core Heteroatom : Replaces sulfur with oxygen in the seven-membered ring (1,4-oxazepan-5-one vs. 1,4-thiazepane).
- Conformational Flexibility : The smaller atomic radius of oxygen may alter ring puckering compared to sulfur, influencing molecular recognition.
| Property | This compound | 1,4-Oxazepan-5-one Analogue |
|---|---|---|
| Core Heteroatom | Sulfur | Oxygen |
| Ring Electron Density | Moderate (S less electronegative) | Lower (O more electronegative) |
| Conformational Flexibility | Higher (S allows larger bond angles) | Lower (O restricts puckering) |
| Metabolic Stability | Potentially lower (S susceptible to oxidation) | Higher (O more stable in oxidative environments) |
Research Implications: Oxazepanone derivatives may exhibit enhanced metabolic stability, making them preferable for drug development despite reduced conformational flexibility .
Biological Activity
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a thiazepane ring structure that incorporates sulfur and nitrogen atoms. This unique structure contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access or modulating cellular receptors and signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several thiazepane derivatives, this compound displayed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus. This finding highlights its potential as an effective antimicrobial agent .
Investigation of Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 10 μM. The study concluded that the compound's mechanism involves the activation of caspase pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC/IC50 Value |
|---|---|---|
| This compound | Antimicrobial | 0.5 μg/mL against S. aureus |
| 5-Oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide | Anticancer (MCF-7) | IC50 = 10 μM |
| 3-Oxo-1,4-thiazepane-5-carboxamide | Anticancer (various lines) | IC50 = 15 μM |
Future Directions
The ongoing research into this compound suggests promising therapeutic applications in treating infections and cancer. Further studies are needed to elucidate its complete mechanism of action and optimize its efficacy through structural modifications.
Q & A
Q. What are the optimal synthetic methodologies for N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide?
The synthesis involves three critical steps:
Ring formation : Cyclization of methyl S-(3-methoxy-3-oxopropyl)-L-cysteinate under ammonia and methanolic conditions to yield (R)-5-oxo-1,4-thiazepane-3-carboxylic acid.
Coupling reaction : Activation of the carboxylic acid using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF, followed by reaction with benzylamine to introduce the N-benzyl group.
Purification : Low yield (15%) in the final step necessitates optimization via solvent selection (e.g., DMF for solubility) or alternative coupling reagents (e.g., EDC/HOBt).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly the thiazepane ring conformation and benzyl group integration.
- IR : Validates carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide bonds.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and purity.
Advanced Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL (via WinGX suite) refines positional and thermal parameters. Key metrics:
- R₁ < 0.05 for high-resolution data.
- Hydrogen bonding networks validate amide and thiazepane conformations.
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or dynamic motion .
Q. How should researchers address contradictions in reported biological activity data?
- Source Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, conflicting IC₅₀ values may arise from variations in ATP concentration in kinase assays.
- Validation : Cross-check using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Statistical Rigor : Apply iterative qualitative analysis (e.g., triangulation of NMR, crystallography, and computational docking) to resolve structural-activity discrepancies .
Q. What methodological considerations are critical when reconciling computational and experimental data?
- Force Field Selection : Use parameterized force fields (e.g., GAFF2) for molecular dynamics simulations of the thiazepane ring’s flexibility.
- Docking Validation : Compare AutoDock Vina results with crystallographic ligand poses refined in SHELXL.
- Error Analysis : Quantify root-mean-square deviations (RMSD) between predicted and experimental bond lengths/angles .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace carbonyl oxygen origins during cyclization.
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., amide coupling efficiency).
- DFT Calculations : Gaussian09 simulations can model transition states for HATU-mediated activation .
Q. What strategies improve low-yield coupling reactions in the final synthetic step?
- Reagent Optimization : Test alternatives to HATU (e.g., PyBOP, DCC) for amide bond formation.
- Solvent Screening : Replace DMF with DMA or NMP to reduce side reactions.
- Catalysis : Evaluate Pd-mediated cross-coupling for sterically hindered substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
